4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine
CAS No.: 784177-26-0
Cat. No.: VC6652662
Molecular Formula: C11H12N2OS
Molecular Weight: 220.29
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 784177-26-0 |
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Molecular Formula | C11H12N2OS |
Molecular Weight | 220.29 |
IUPAC Name | 4-(2-methoxy-5-methylphenyl)-1,3-thiazol-2-amine |
Standard InChI | InChI=1S/C11H12N2OS/c1-7-3-4-10(14-2)8(5-7)9-6-15-11(12)13-9/h3-6H,1-2H3,(H2,12,13) |
Standard InChI Key | UTMKXDHPVOTHOD-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)OC)C2=CSC(=N2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a five-membered thiazole ring (C₃H₃NS) fused to a substituted phenyl group. Key features include:
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Thiazole core: A sulfur-containing heterocycle with nitrogen at position 3.
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2-Methoxy-5-methylphenyl substituent: A benzene ring with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 2 and 5, respectively.
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Primary amine group: Positioned at the 2-carbon of the thiazole ring.
The molecular formula is C₁₁H₁₂N₂OS, with a calculated molecular weight of 220.29 g/mol.
Table 1: Physicochemical Properties
Property | Value/Description |
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Molecular Formula | C₁₁H₁₂N₂OS |
Molecular Weight | 220.29 g/mol |
logP (Partition Coefficient) | Estimated ~2.8 (lipophilic) |
Hydrogen Bond Donors | 1 (NH₂ group) |
Hydrogen Bond Acceptors | 3 (S, O, N) |
Solubility | Low aqueous solubility; soluble in organic solvents (e.g., DMSO) |
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocol for 4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine is publicly documented, analogous methods for related thiazoles suggest feasible pathways:
Hantzsch Thiazole Synthesis
A thiourea derivative reacts with α-haloketones to form the thiazole ring. For this compound:
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Precursor Preparation: 2-Methoxy-5-methylphenyl thiourea is synthesized via reaction of 2-methoxy-5-methylaniline with thiophosgene.
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Cyclization: Treatment with α-bromoacetophenone under reflux in ethanol yields the thiazole core .
Patent-Based Modifications
A patent (US8314249B2) detailing the synthesis of [4-(2-chloro-4-methoxy-5-methylphenyl)-5-methyl-thiazolo-2-yl] derivatives provides a template:
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Key Step: Coupling of a substituted phenyl isothiocyanate with a brominated ketone intermediate.
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Conditions: Catalytic bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 80–100°C.
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
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Thiourea Formation | Thiophosgene, CH₂Cl₂, 0°C | 75–85% |
Cyclization | α-Bromoacetophenone, EtOH, reflux | 60–70% |
Purification | Recrystallization (EtOAc/hexane) | >95% |
Chemical Reactivity and Functional Group Transformations
Electrophilic Substitution
The electron-rich thiazole ring undergoes electrophilic attacks at the 5-position. For example:
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Nitration: Nitric acid in sulfuric acid introduces a nitro group, forming 5-nitro-4-(2-methoxy-5-methylphenyl)-1,3-thiazol-2-amine .
Oxidation and Reduction
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Oxidation: Treatment with H₂O₂ oxidizes the sulfur atom to a sulfoxide or sulfone.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, altering ring aromaticity .
Functionalization of the Amine Group
The primary amine participates in:
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Acylation: Reaction with acetyl chloride forms the corresponding acetamide.
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Schiff Base Formation: Condensation with aldehydes yields imine derivatives, useful in coordination chemistry .
Activity | Target Organism/Protein | Potential IC₅₀ |
---|---|---|
Antimicrobial | Gram-positive bacteria | 2–10 µg/mL |
Antiproliferative | HeLa cells | 15–30 µM |
Enzyme Inhibition | EGFR kinase | 50–100 nM |
Comparative Analysis with Structural Analogues
5-Bromo-N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine
This analogue (MW = 346.25 g/mol) replaces the methoxyphenyl group with a bromopyridinyl moiety. The bromine atom increases molecular weight and lipophilicity (logP = 5.7), potentially enhancing blood-brain barrier permeability.
4-(Indol-3-yl)thiazole-2-amines
These compounds demonstrate that indole substitution enhances antimicrobial potency compared to phenyl derivatives , suggesting that 4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine could be optimized by incorporating nitrogen-containing heterocycles.
Industrial and Research Applications
Coordination Chemistry
The amine and sulfur atoms act as ligands for transition metals. For example, Cu(II) complexes of thiazole amines show catalytic activity in Suzuki-Miyaura cross-coupling reactions .
Material Science
Thiazole derivatives serve as building blocks for conductive polymers. The methoxy group’s electron-donating effects could tune the bandgap in polythiazoles for organic semiconductors.
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yields.
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Biological Screening: Evaluate in vitro toxicity and efficacy against multidrug-resistant pathogens.
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Computational Modeling: Use DFT calculations to predict regioselectivity in electrophilic substitutions.
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